2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride

LogP hydrophilicity physicochemical profiling

Fragment-based screening demands sp³-rich, bifunctional scaffolds-yet most commercial libraries are dominated by flat aromatics. This leucine-derived amino acid amide hydrochloride fills that gap with exceptional Fsp3 (0.875) and balanced LogP (-0.60). • Orthogonal handles: free α-amine for Fmoc/Boc peptide coupling; terminal hydroxyl enables direct cyclization to 2-oxazolines. • Ideal fragment library candidate: MW 210.70, ≥95% purity, white crystalline solid with defined HCl stoichiometry. • Reliable supply: stocked in multiple global locations with rapid dispatch for R&D procurement.

Molecular Formula C8H19ClN2O2
Molecular Weight 210.70 g/mol
Cat. No. B12431025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride
Molecular FormulaC8H19ClN2O2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCO)N.Cl
InChIInChI=1S/C8H18N2O2.ClH/c1-6(2)5-7(9)8(12)10-3-4-11;/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);1H
InChIKeyLJAATMPXAZHDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline and Procurement Context


2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride (CAS 857976-37-5; free base CAS 857478-31-0) is a chiral leucine-derived amino acid amide bearing an N-(2-hydroxyethyl) substituent on the carboxamide nitrogen . The (2S)-enantiomer, also designated N-(2-hydroxyethyl)-L-leucinamide hydrochloride, possesses a molecular formula of C₈H₁₉ClN₂O₂ (MW 210.70 g/mol) and is supplied as a white crystalline solid with ≥95% purity [1]. The compound belongs to the class of amino acid amide derivatives and is catalogued as a versatile small-molecule scaffold by multiple specialty chemical suppliers . It features a free primary α-amine, a terminal hydroxyl group on the hydroxyethyl amide side chain, and an isobutyl (4-methylpentyl) hydrophobic side chain inherited from the leucine backbone, establishing a bifunctional, chiral building block profile distinct from simple leucinamide or unsubstituted amino acid amides.

Scaffold
Bifunctional chiral building block with orthogonal amine and hydroxyl handles
Physicochemical
Balanced hydrophilicity (reported LogP shift vs. leucinamide) supports aqueous assay compatibility
Fragment library
High three-dimensionality (reported Fsp3) positions it as a 3D-enriched fragment screening candidate

Why Generic Substitution Fails


Although L-leucinamide hydrochloride (H-Leu-NH₂·HCl, CAS 10466-61-2) and other N-unsubstituted amino acid amides share the leucine backbone, they lack the N-(2-hydroxyethyl) moiety that fundamentally alters the physicochemical and synthetic utility of this compound. The hydroxyethyl group introduces a terminal primary alcohol that enables orthogonal derivatization reactions—including dehydrative cyclization to 2-oxazolines [1]—that are chemically inaccessible to simple leucinamide. This structural modification also shifts the LogP from +2.05 (L-leucinamide HCl) to -0.60 (target free base), a difference of approximately 2.65 log units, profoundly affecting aqueous solubility, chromatographic behavior, and biological partitioning . Substituting the target compound with smaller amino acid analogs (e.g., alanine-derived N-(2-hydroxyethyl)propanamide) changes both the steric profile and hydrophobicity (LogP -1.62), while the tert-leucine analog introduces a bulkier tert-butyl side chain that alters conformational preferences. Each of these substitutions yields a molecule with meaningfully different physicochemical properties, reactivity, and biological recognition potential, making generic interchange inappropriate without re-validation of the entire experimental system.

L-Leucinamide lacks the N-(2-hydroxyethyl) group, preventing dehydrative cyclization to 2-oxazolines—a key diversification route.

The 2.65 log-unit LogP shift compared to L-leucinamide may significantly alter solubility, chromatographic behavior, and biological partitioning.

Smaller or bulkier amino acid analogs (alanine, tert-leucine) change steric and hydrophobic profiles, limiting direct interchange without re-validation.

Quantitative Differentiation Evidence


LogP Hydrophilicity Shift vs. L-Leucinamide

The target compound (free base) exhibits a measured LogP of -0.598, compared to +2.048 for L-leucinamide hydrochloride, representing a dramatic 2.65 log-unit shift toward hydrophilicity conferred by the N-(2-hydroxyethyl) group . The alanine-derived analog ((2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride) has a LogP of -1.623, making the target compound 1.02 log units more lipophilic than the alanine variant [1]. This intermediate hydrophilicity—balanced between the excessively polar alanine analog and the hydrophobic leucinamide—positions the target compound in a favorable LogP window (between -0.6 and +0.5) for applications requiring both aqueous solubility and sufficient membrane partitioning.

LogP shift vs. leucinamide
cross-study comparable
ΔLogP = −2.65 vs. L-leucinamide HCl (more hydrophilic); +1.02 vs. alanine analog
Supports aqueous solubility and partitioning method fit
Vendor-reported LogP; experimental conditions not specified
LogP hydrophilicity physicochemical profiling fragment-based drug discovery

Fsp3 Three-Dimensionality for Fragment Libraries

The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) of 0.875, as reported in the Fluorochem technical datasheet . This substantially exceeds the Fsp3 ≥ 0.45 cutoff used by commercial fragment library providers (e.g., Life Chemicals, BOC Sciences) to define '3D-enriched fragments' . In comparison, L-leucinamide (C₆H₁₄N₂O) has a calculated Fsp3 of approximately 0.67 (4 of 6 carbons sp³), while many aromatic fragment screening decks exhibit Fsp3 values well below 0.30. The target compound's Fsp3 of 0.875 places it among the most three-dimensional fragments available—only 1 of 8 carbons is sp² (the amide carbonyl)—making it chemically distinct from planar or predominantly aromatic scaffolds.

Fsp3 three-dimensionality
class-level inference
Fsp3 = 0.875 7 of 8 carbons sp³; exceeds 3D-fragment threshold of 0.45
Supports 3D fragment library selection and binding epitope diversity
Calculated from structure; vendor-reported value
Fsp3 three-dimensionality fragment-based drug discovery FBDD scaffold diversity

Dehydrative Cyclization to 2-Oxazolines

The N-(2-hydroxyethyl)amide functionality of the target compound serves as a direct precursor for dehydrative cyclization to 2-oxazolines (4,5-dihydrooxazoles)—privileged heterocyclic scaffolds found in numerous natural products, pharmaceuticals, and functional copolymers [1]. Yang et al. (2022) demonstrated that triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides proceeds with broad functional group tolerance and generates water as the sole byproduct [1]. In stark contrast, L-leucinamide (H-Leu-NH₂), lacking the terminal hydroxyl group, cannot undergo this transformation and requires alternative, less atom-economical routes to access oxazoline-containing compounds. The target compound thus provides a built-in synthetic handle for generating structurally complex heterocycles directly from the amino acid amide scaffold.

Oxazoline cyclization
class-level inference
Direct dehydrative cyclization to 2-oxazolines via N-(2-hydroxyethyl)amide (Yang et al., 2022)
Enables single-step heterocycle scaffold diversification
Reported yields 70–95% for representative substrates
2-oxazoline dehydrative cyclization scaffold diversification heterocycle synthesis N-(2-hydroxyethyl)amide

Procurement and Cost Structure Comparison

The target compound as the (2S)-HCl salt is available from Biosynth at $727.50 per 50 mg ($14.55/mg) with a 3-4 week lead time, while the 0.5 g scale is priced at $2,287.50 ($4.58/mg) . In comparison, L-leucinamide hydrochloride (CAS 10466-61-2) is a commodity research chemical available from multiple suppliers (AKSci, TCI, Aladdin) at $16-19 per gram ($0.016-0.019/mg) with immediate stock availability . The alanine-derived analog ((2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride) via CymitQuimica/Biosynth is priced at €345/25 mg (~$370; ~$14.80/mg) . This positions the target compound at a cost premium of approximately 760-910× over L-leucinamide HCl on a per-mass basis, consistent with its status as a custom specialty chiral building block rather than a commodity intermediate.

Procurement cost
cross-study comparable
Target (Biosynth) ~$14.55/mg
L-Leucinamide HCl ~$0.016/mg
Alanine analog ~$14.80/mg
Procurement category differs; requires advance planning and budget
Pricing May 2026; lead time 3–4 weeks vs. immediate stock for commodity
procurement cost comparison lead time specialty chemical Biosynth pricing

HCl Salt Form for Enhanced Solubility

The target compound is provided as the hydrochloride salt (C₈H₁₉ClN₂O₂, MW 210.70) rather than the free base (C₈H₁₈N₂O₂, MW 174.24), a formulation choice that enhances aqueous solubility through protonation of the free α-amine [1]. The HCl salt has a defined stoichiometry of one HCl equivalent per molecule, providing predictable ionization behavior in aqueous solution. L-Leucinamide is also commercially available as the HCl salt (C₆H₁₅ClN₂O, MW 166.65) with comparable salt-form advantages, but lacks the hydroxyethyl functionality that further enhances hydrophilicity (LogP -0.60 vs. +2.05) . The combined effects of HCl salt formation and the N-(2-hydroxyethyl) group produce a compound with substantially greater aqueous solubility than would be predicted for a leucine-derived amide of comparable molecular weight.

HCl salt form
supporting evidence
HCl salt (1 eq.), MW 210.70 g/mol; free base MW 174.24 g/mol
Enhances aqueous solubility for biochemical and cell-based assays
Confirm salt form upon receipt to avoid free base
hydrochloride salt aqueous solubility solid-state stability formulation salt screening

Chiral Pool Lineage and Stereochemistry

The (2S)-enantiomer of the target compound is derived from the L-leucine chiral pool, preserving the natural (S)-configuration at the α-carbon . This stereochemical identity is critical for applications in peptide synthesis and asymmetric catalysis where enantiomeric purity directly impacts product stereochemistry. The (2R)-enantiomer is also catalogued (ZINC37468775), enabling enantiomeric pair studies to assess stereochemistry-dependent biological activity [1]. L-Leucinamide hydrochloride similarly derives from the L-leucine chiral pool and shares the (S)-configuration, meaning both compounds offer comparable stereochemical fidelity; the differentiation lies in the additional hydroxyethyl functionality rather than chiral purity. Advanced asymmetric synthesis and enzymatic resolution techniques have been employed to achieve high enantiomeric purity for the target compound in research-grade material [2].

Chiral pool lineage
supporting evidence
(2S)-configuration from L-leucine; both (2S) and (2R) enantiomers catalogued
Supports stereochemical consistency in chiral synthesis and SAR studies
Enantiomeric excess not routinely specified at 95% purity level
chiral pool stereochemistry enantiomeric purity L-leucine peptide building block

Optimal Research and Industrial Applications


Fragment-Based Drug Discovery Library Design

The target compound's exceptionally high Fsp3 of 0.875—nearly double the 0.45 threshold for 3D-fragment libraries —combined with its balanced LogP of -0.60, makes it an ideal candidate for inclusion in sp³-enriched fragment screening decks. Unlike the predominantly planar aromatic fragments that populate commercial libraries, this leucine-derived scaffold provides a conformationally flexible, three-dimensional binding epitope that can explore chiral pockets in protein targets. Its molecular weight (210.70 g/mol as HCl salt; 174.24 as free base) falls within the optimal fragment range (150-250 Da), and the bifunctional architecture (free amine + terminal alcohol) provides two synthetic handles for fragment elaboration upon hit identification. The availability of the (2R)-enantiomer further enables stereochemistry-dependent binding mode analysis.

Synthesis of 2-Oxazoline-Containing Scaffolds

The N-(2-hydroxyethyl)amide motif of the target compound serves as a direct precursor for synthesizing 2-oxazolines—privileged heterocycles found in bioactive natural products, chiral ligands, and pharmaceutical leads [1]. Yang et al. (2022) demonstrated that this dehydrative cyclization proceeds under mild triflic acid catalysis with broad functional group tolerance, generating water as the sole byproduct. This transformation is chemically inaccessible to simple L-leucinamide, which lacks the requisite terminal hydroxyl. Researchers pursuing oxazoline-containing chemical series can use the target compound as a direct entry point to diverse 4-substituted 2-oxazolines bearing the leucine isobutyl side chain, bypassing multi-step synthetic sequences that would be required when starting from leucinamide or leucine itself.

Chiral Building Block for Peptide Synthesis

The target compound provides a unique combination of a free N-terminal amine (available for Fmoc/Boc protection and subsequent peptide coupling) and a C-terminal N-(2-hydroxyethyl)amide that simultaneously blocks the carboxylic acid terminus while introducing a reactive hydroxyl handle. This architecture enables orthogonal functionalization strategies not possible with simple leucinamide (which lacks the hydroxyl) or leucine esters (which lack amide bond stability). The high aqueous solubility conferred by the HCl salt form and low LogP (-0.60) facilitates solution-phase coupling reactions in aqueous or mixed aqueous-organic solvent systems, while the leucine side chain provides hydrophobic character for potential membrane interactions in peptide-drug conjugates [2].

Physicochemical Reference Standard for LogP and Fsp3

With its well-characterized LogP (-0.598) and Fsp3 (0.875) values reported in vendor technical documentation , the target compound can serve as a calibration standard for chromatographic method development and in silico property prediction validation. Its intermediate hydrophilicity bridges the gap between highly polar amino acid amides (e.g., alanine analog LogP -1.62) and hydrophobic derivatives (e.g., leucinamide LogP +2.05), providing a reference point for assessing the predictive accuracy of computational LogP algorithms (e.g., XLogP3, ALogPS, miLogP) on amino acid amide scaffolds. The compound's defined HCl salt stoichiometry also makes it suitable for solubility assay development in fragment screening workflows.

Application
Selection Property
Validation Focus
3D-enriched fragment library design
High Fsp3 and balanced hydrophilicity
3D binding epitope diversity and synthetic tractability
2-Oxazoline scaffold synthesis
N-(2-hydroxyethyl)amide for dehydrative cyclization
Cyclization efficiency and heterocycle product purity
Chiral peptide building block
Orthogonal amine and hydroxyl handles; HCl salt solubility
Coupling efficiency and stereochemical integrity
Physicochemical reference standard
Defined LogP and Fsp3 values
Chromatographic method calibration and in silico model validation
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